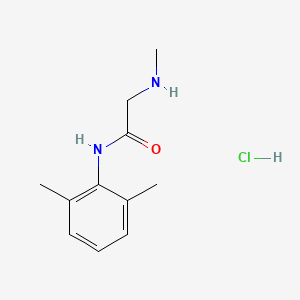![molecular formula C12H14N4OS B1419318 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide CAS No. 1199215-85-4](/img/structure/B1419318.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Overview
Description
Scientific Research Applications
Antifungal Applications
Compounds derived from 1,3,4-thiadiazole have demonstrated significant antifungal activities . For instance, derivatives have shown effectiveness against Phytophthora infestans , with some compounds outperforming traditional fungicides . This suggests potential for developing novel antifungal agents that could be used in agriculture to protect crops from fungal diseases.
Antibacterial Properties
These derivatives also exhibit moderate to poor antibacterial activities against pathogens like Xanthomonas oryzae and Xanthomonas campestris . The exploration of these properties could lead to the creation of new antibacterial agents, particularly for use in plant disease management.
Anticancer Potential
Research has indicated that 1,3,4-thiadiazole derivatives possess anticancer activities . The specific compound could be studied further to determine its efficacy and mechanism of action against various cancer cell lines, contributing to the development of new cancer therapies.
Anti-inflammatory Uses
The anti-inflammatory properties of 1,3,4-thiadiazole compounds have been documented . This opens up research avenues for the compound as a potential ingredient in the formulation of anti-inflammatory drugs.
Plant Growth Regulation
Some 1,3,4-thiadiazole derivatives act as plant growth regulators . Investigating the compound’s effects on plant growth could provide insights into its utility in agriculture to enhance crop yields.
Antimicrobial Agents
A study has shown that new 1,3,4-thiadiazole derivatives can serve as potent antimicrobial agents . This compound’s potential as an antimicrobial agent could be explored, especially given the need for new medications in the face of antibiotic resistance.
Urease Inhibitor Activities
Novel derivatives have been designed and synthesized for their urease inhibitor activities . The compound’s ability to inhibit urease could be significant in the treatment of diseases caused by urease-producing bacteria.
properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFSKMPLNSMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)


![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)



![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)




![3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)